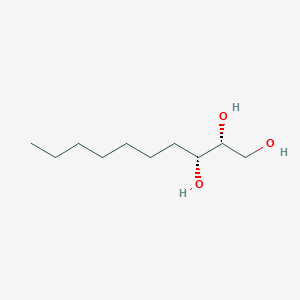
(2R,3R)-Decane-1,2,3-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3R)-Decane-1,2,3-triol is an organic compound characterized by its three hydroxyl groups attached to a decane backbone. This compound is a stereoisomer, specifically an enantiomer, due to its chiral centers at the second and third carbon atoms. The presence of these hydroxyl groups makes it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-Decane-1,2,3-triol typically involves the reduction of corresponding ketones or aldehydes. One common method is the reduction of (2R,3R)-decane-2,3-dione using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the selective reduction of the carbonyl groups to hydroxyl groups.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through catalytic hydrogenation of decane-2,3-dione. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. The catalytic hydrogenation method is preferred for large-scale production due to its efficiency and high yield.
化学反应分析
Types of Reactions
(2R,3R)-Decane-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: Further reduction of the hydroxyl groups can lead to the formation of alkanes using strong reducing agents.
Substitution: The hydroxyl groups can be substituted with halogens or other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in THF under reflux conditions.
Substitution: SOCl2 in pyridine at room temperature.
Major Products
Oxidation: Decane-2,3-dione.
Reduction: Decane.
Substitution: Decane-2,3-dichloride.
科学研究应用
(2R,3R)-Decane-1,2,3-triol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of surfactants and lubricants.
作用机制
The mechanism of action of (2R,3R)-Decane-1,2,3-triol involves its interaction with various molecular targets, primarily through its hydroxyl groups. These groups can form hydrogen bonds with other molecules, facilitating various biochemical reactions. The compound can also undergo enzymatic transformations, leading to the formation of active metabolites that exert specific biological effects.
相似化合物的比较
Similar Compounds
(2S,3S)-Decane-1,2,3-triol: The enantiomer of (2R,3R)-Decane-1,2,3-triol with similar chemical properties but different biological activities.
Decane-1,2,3-triol: A stereoisomer with different spatial arrangement of hydroxyl groups.
Decane-1,2-diol: A related compound with two hydroxyl groups instead of three.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its chiral centers make it valuable in asymmetric synthesis and chiral resolution processes. Additionally, its ability to form multiple hydrogen bonds enhances its reactivity and interaction with biological molecules.
属性
CAS 编号 |
74867-37-1 |
|---|---|
分子式 |
C10H22O3 |
分子量 |
190.28 g/mol |
IUPAC 名称 |
(2R,3R)-decane-1,2,3-triol |
InChI |
InChI=1S/C10H22O3/c1-2-3-4-5-6-7-9(12)10(13)8-11/h9-13H,2-8H2,1H3/t9-,10-/m1/s1 |
InChI 键 |
NRQTTYGIVFAJLQ-NXEZZACHSA-N |
手性 SMILES |
CCCCCCC[C@H]([C@@H](CO)O)O |
规范 SMILES |
CCCCCCCC(C(CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methoxy-4-[1-(4-methoxyphenyl)-2,2-diphenylethenyl]phenol](/img/structure/B14455333.png)
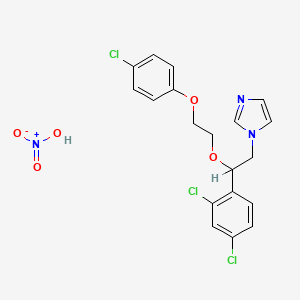
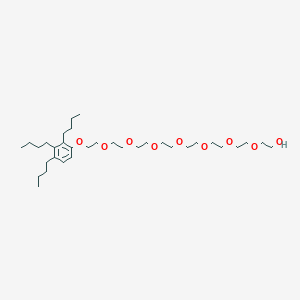
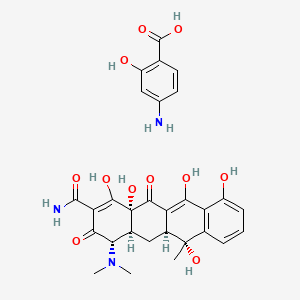
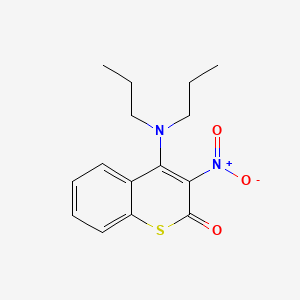
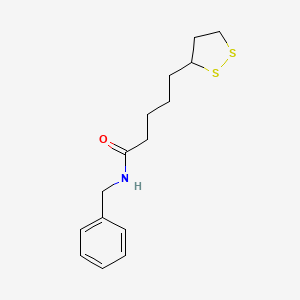
![4-[Oxo(phenyl)acetyl]phenyl cyanate](/img/structure/B14455387.png)
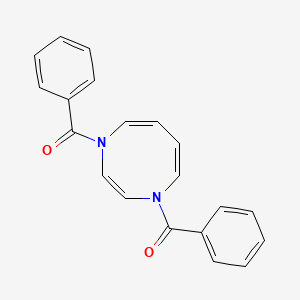



![methyl N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]carbamate](/img/structure/B14455428.png)


